molecular formula C20H26ClNO B12484519 N-[4-(benzyloxy)-3-chlorobenzyl]hexan-1-amine

N-[4-(benzyloxy)-3-chlorobenzyl]hexan-1-amine

Cat. No.: B12484519
M. Wt: 331.9 g/mol
InChI Key: UFXLXXXNKLFFEU-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)-3-chlorobenzyl]hexan-1-amine is an organic compound that features a benzyl ether and a chlorobenzyl group attached to a hexanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)-3-chlorobenzyl]hexan-1-amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and cost-effectiveness in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)-3-chlorobenzyl]hexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

Scientific Research Applications

N-[4-(benzyloxy)-3-chlorobenzyl]hexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)-3-chlorobenzyl]hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chlorobenzyl groups can facilitate binding to hydrophobic pockets, while the hexanamine backbone can interact with polar or charged residues. This compound may modulate the activity of its targets by either inhibiting or activating them, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzyloxy)-3-chlorobenzyl]hexan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzyloxy and a chlorobenzyl group allows for versatile modifications and applications in different research fields .

Properties

Molecular Formula

C20H26ClNO

Molecular Weight

331.9 g/mol

IUPAC Name

N-[(3-chloro-4-phenylmethoxyphenyl)methyl]hexan-1-amine

InChI

InChI=1S/C20H26ClNO/c1-2-3-4-8-13-22-15-18-11-12-20(19(21)14-18)23-16-17-9-6-5-7-10-17/h5-7,9-12,14,22H,2-4,8,13,15-16H2,1H3

InChI Key

UFXLXXXNKLFFEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl

Origin of Product

United States

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